molecular formula C7H9NO2 B1328054 Methyl 1-cyanocyclobutanecarboxylate CAS No. 58920-79-9

Methyl 1-cyanocyclobutanecarboxylate

Cat. No. B1328054
CAS RN: 58920-79-9
M. Wt: 139.15 g/mol
InChI Key: WCTZTNWBOZFXTE-UHFFFAOYSA-N
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Description

Methyl 1-cyanocyclobutanecarboxylate is a compound that belongs to the family of cyclobutane derivatives, which are characterized by a four-membered ring structure. This particular compound contains a nitrile group (cyano group) and a carboxylate ester function, making it a versatile intermediate in organic synthesis. The cyclobutane core is a common motif in various natural products and pharmaceuticals, and its derivatives are of significant interest due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of cyclobutane derivatives can be achieved through various methods. For instance, the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation leads to a related compound, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, which shares the cyclobutane core with this compound . Another method involves a formal [2+2] cycloaddition reaction on methyl 2-acetamidoacrylate with ketene diethyl acetal to obtain the cyclobutane core, which can then be further functionalized to produce various cyclobutane amino acids . Additionally, alkyl 1-bicyclobutanecarboxylates have been synthesized from 1,1-cyclobutanedicarboxylic acid, demonstrating the versatility of cyclobutane-based carboxylates in synthesis .

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives can be determined using techniques such as single crystal X-ray analysis. For example, the crystal structure of a related compound revealed that the cyclobutane ring adopts a slightly distorted square-planar arrangement, which is a common feature among cyclobutane derivatives . The presence of substituents on the cyclobutane ring can influence its planarity and overall molecular conformation.

Chemical Reactions Analysis

Cyclobutane derivatives can undergo various chemical reactions. For instance, the reaction with RuO4 can lead to oxidative ring opening, as seen in the case of methyl 2,2,6,6-tetramethoxybicyclo[2.2.0]hexane-1-carboxylates . Moreover, methyl 1-bromocyclohexylcarboxylate, another cyclobutane derivative, can react with zinc and benzyl- or cyclohexylamides of 3-aryl-2-cyanopropenoic acids to yield products with a cyclohexylcarboxylate structure . These reactions highlight the reactivity of the cyclobutane ring and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. For example, poly(methyl 1-bicyclobutanecarboxylate) is described as an optically clear material with a refractive index of n D 25 = 1.52 and excellent thermal stability, indicating its potential for use in materials science . The pKa values of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids have been reported, which are important for understanding their behavior in different chemical environments . These properties are crucial for the application of cyclobutane derivatives in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

Chemical Reactivity and Synthesis

Methyl 1-cyanocyclobutanecarboxylate is involved in various chemical reactions and synthetic processes. Notably, the compound has been used in the synthesis of different chemical structures and materials, highlighting its versatility in organic synthesis.

  • Synthesis of Novel Chemical Structures : The compound has been utilized in synthesizing unique chemical structures, such as methyl 3-formylcyclobutene-3-carboxylate, which is formed through thermolysis and serves as a precursor in various chemical reactions (Niwayama & Houk, 1992).

  • Applications in Polymer Science : this compound has been used in polymer science, especially in the polymerization processes. Its role in the formation of polymers with unique properties, such as enhanced thermal stability, has been explored (Chen, Padías & Hall, 2002).

  • Formation of Diterpenoids : This compound is involved in the formation of unique diterpenoids, which have shown significant biological activity, such as inhibiting protein tyrosine phosphatase 1B (PTP1B) (Liang et al., 2013).

Biomedical and Biological Research

This compound's derivatives have been studied for their biological and pharmacological properties, demonstrating its potential in biomedical research.

  • Neuropharmacological Studies : Derivatives of this compound, like 1-aminocyclobutane-1-carboxylate, have been investigated for their neuropharmacological properties, particularly as ligands of the N-Methyl-D-Aspartate-associated glycine receptor (Rao et al., 1990).

  • Bioremediation Technologies : In the field of environmental science, derivatives of this compound, such as cyclodextrins, have been used to enhance the biodegradation of pollutants, showcasing its utility in bioremediation technologies (Molnár et al., 2005).

  • Investigation in DNA Repair Mechanisms : Studies have shown that enzymes like AlkB, which are involved in DNA repair, can process alkylation damage in DNA, highlighting the broader implications of research involving this compound derivatives in understanding cellular mechanisms (Trewick et al., 2002).

Advanced Material Development

This compound plays a role in the development of advanced materials, particularly in the synthesis of compounds with unique structural and physical properties.

  • Development of Unique Materials : The compound has been employed in the development of materials with specific structural properties, such as tetramethyl 1,4-dimethyl-13,14-dioxapentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene-5,6,11,12-tetracarboxylate, which showcases the potential of this compound in advanced material synthesis (Lough, Jack & Tam, 2012).

properties

IUPAC Name

methyl 1-cyanocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-6(9)7(5-8)3-2-4-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTZTNWBOZFXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649779
Record name Methyl 1-cyanocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58920-79-9
Record name Methyl 1-cyanocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To methyl cyanoacetate (10 g, 0.1 mol) under N2, N,N-dimethylformamide (DMF, 10 mL) was added at room temperature. After 10 min, the solution was added 1,8-diazabicyclo [5,4,0]undec-7-ene (DBU, 33.4 g, 0.22 mol) at 10-20° C., and then reacted 15 min at 50° C. The mixture was cooled to −5 to −10° C., 1,3-dibromopropane (20.4 g, 0.1 mol) in DMF (10 mL) added by syringe, reacted 15 min at room temperature, rose up to 70° C., and then reacted 30 min. The mixture was evaporated and the residue taken up in H2O and extracted with CHCl3 (3×50 mL). The chloroform phase was evaporated under reduced pressure. The compound 1 was purified by column chromatography (SiO2, hexane/acetone 8:1), yielding 8.74 g (62.81%). MS (ESI): m/z: 140.08 [M+H]+. Anal. Calcd (Found) for C7H9NO2: C, 60.42 (60.74); H, 6.52 (6.58); N, 10.07 (10.21). 1H NMR (D2O, 400 MHz), δ ((ppm): 3.84 (s, 3H, —OCH3), 2.73-2.63 (m, 4H, —C—CH2—CH2—CH2—), 2.17-2.32 (m, 2H, —C—CH2—CH2—CH2—). 13C NMR (D2O, 400 MHz), δ (ppm): 169.17, 128.11, 53.50, 39.38, 31.22, 17.18.
Quantity
10 g
Type
reactant
Reaction Step One
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10 mL
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solvent
Reaction Step One
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33.4 g
Type
reactant
Reaction Step Two
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20.4 g
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reactant
Reaction Step Three
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Quantity
10 mL
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solvent
Reaction Step Three
[Compound]
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( 60.74 )
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0 (± 1) mol
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reactant
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[Compound]
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( 6.58 )
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0 (± 1) mol
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reactant
Reaction Step Five
[Compound]
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( 10.21 )
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0 (± 1) mol
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reactant
Reaction Step Six
[Compound]
Name
C—CH2—CH2—CH2—
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0 (± 1) mol
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reactant
Reaction Step Seven
[Compound]
Name
C—CH2—CH2—CH2—
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0 (± 1) mol
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reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

10 g (0.1 mol) of methyl cyanoacetate and 10 mL of anhydrous DMF were mixed under stirring for 10 minutes, followed by adding 33.4 g (0.22 mol) of 1,8-diazabicyclo[5,4,0] undec-7-ene (DBU) at 10-20° C. into the mixture, heating the mixture to 50° C. to allow reaction to take place for 15 minutes, moving the mixture to an ice bath (−5˜−10° C.) of a mixture of liquid nitrogen and acetone, and adding 20.4 g (0.10 mol) of 1,3-dibromopropane dissolved in 10 mL of anhydrous DMF into the mixture to form a reaction solution. The reaction solution was subjected to reaction at 25° C. for 15 minutes, and to further reaction at 70° C. for 30 minutes, followed by evaporating, extracting with CH2Cl2 and deionized water, collecting an organic layer from the extraction, evaporating, purifying using silica column chromatography (eluent: acetone/hexane=8/1), and re-evaporating to obtain a product of 8.74 g (0.063 mol, 62.85%) of 4.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
33.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20.4 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Yield
62.85%

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